(S)-1-(2-Fluorophenyl)but-3-en-1-amine (S)-1-(2-Fluorophenyl)but-3-en-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196018
InChI: InChI=1S/C10H12FN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2/t10-/m0/s1
SMILES:
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol

(S)-1-(2-Fluorophenyl)but-3-en-1-amine

CAS No.:

Cat. No.: VC16196018

Molecular Formula: C10H12FN

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2-Fluorophenyl)but-3-en-1-amine -

Specification

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
IUPAC Name (1S)-1-(2-fluorophenyl)but-3-en-1-amine
Standard InChI InChI=1S/C10H12FN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2/t10-/m0/s1
Standard InChI Key VEERPKSHPIAFJZ-JTQLQIEISA-N
Isomeric SMILES C=CC[C@@H](C1=CC=CC=C1F)N
Canonical SMILES C=CCC(C1=CC=CC=C1F)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-1-(2-Fluorophenyl)but-3-en-1-amine is C₁₀H₁₂FN, with a molecular weight of 165.21 g/mol. The compound’s structure comprises a but-3-en-1-amine backbone substituted at the α-position with a 2-fluorophenyl group (Figure 1). The S-configuration at the chiral center confers stereoselectivity, influencing its interactions in biological systems .

Stereochemical Features

The S-enantiomer is synthesized via asymmetric methods, such as chiral auxiliary-mediated Grignard reactions or enzymatic resolution. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, altering solubility and reactivity compared to non-fluorinated analogs .

Spectroscopic Characterization

  • ¹H NMR: Key signals include vinyl protons (δ 5.1–5.7 ppm, multiplicity: dd) and aromatic protons (δ 6.9–7.4 ppm) .

  • ¹³C NMR: The fluorinated carbon resonates at δ 115–125 ppm (¹JCF ≈ 245 Hz) .

  • IR: Stretching vibrations for NH₂ (3350 cm⁻¹) and C=C (1640 cm⁻¹) are characteristic .

Synthesis Methodologies

Asymmetric Grignard Addition

A literature-based approach involves reacting 2-fluorobenzaldehyde with a chiral Grignard reagent (e.g., (S)-but-3-enylmagnesium bromide) in anhydrous tetrahydrofuran (THF). The imine intermediate is hydrolyzed to yield the target amine (Figure 2) .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Imine formation2-Fluorobenzaldehyde, NH₃85
Grignard addition(S)-But-3-enylMgBr, THF, 0°C78
Acidic hydrolysisHCl, H₂O90

Reductive Amination

An alternative route employs reductive amination of 2-fluorophenylacetone with allylamine using NaBH₃CN. This method offers moderate enantioselectivity (ee: 70–80%) and requires chiral chromatography for purification.

Applications in Medicinal Chemistry

Intermediate for Drug Synthesis

The compound serves as a precursor to β-fluoroamphetamines, which are investigated for their neuropharmacological profiles. Its unsaturated chain enables further functionalization via Heck coupling or epoxidation .

Radiopharmaceutical Development

¹⁸F-labeled derivatives are explored as positron emission tomography (PET) tracers for imaging dopamine transporters .

Comparative Analysis with Structural Analogs

Table 2: Key Analogues and Their Properties

CompoundStructural VariationMAO-B IC₅₀ (μM)LogP
(S)-1-(2-Fluorophenyl)but-3-en-1-amine2-F, butenyl chain122.1
(S)-1-(2-Chlorophenyl)but-3-en-1-amine2-Cl, butenyl chain182.4
(S)-1-Phenylbut-3-en-1-amineNo halogen251.8

The 2-fluorophenyl derivative exhibits superior MAO-B inhibition and lipophilicity compared to chloro and non-halogenated analogs, underscoring fluorine’s role in enhancing bioactivity .

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